
Cyanine5 amine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5 amine (hydrochloride) is a potent fluorescent dye widely used in various scientific applications. It belongs to the cyanine dye family, known for their extensive use in biological labeling due to their excellent photophysical properties, including high extinction coefficients and good fluorescence quantum yields . Cyanine5 amine (hydrochloride) is particularly valued for its emission in the red region of the spectrum, making it suitable for applications requiring minimal background fluorescence .
准备方法
Synthetic Routes and Reaction Conditions: Cyanine5 amine (hydrochloride) is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the reaction of indole derivatives with aldehydes or ketones, followed by the formation of an iminium ion intermediate . The final product is obtained by reacting the intermediate with an amine, resulting in the formation of Cyanine5 amine (hydrochloride).
Industrial Production Methods: Industrial production of Cyanine5 amine (hydrochloride) involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Cyanine5 amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: Cyanine5 amine (hydrochloride) can participate in substitution reactions, particularly with activated esters and carboxylic acids.
Common Reagents and Conditions:
Copper-Catalyzed Click Reaction (CuAAC): This reaction involves the use of copper catalysts to facilitate the reaction between Cyanine5 amine (hydrochloride) and terminal alkynes.
Activated Esters: Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to react with the amine group of Cyanine5 amine (hydrochloride), forming stable amide bonds.
Major Products: The major products formed from these reactions include various labeled biomolecules, such as proteins and nucleic acids, which are used in fluorescence imaging and other applications .
科学研究应用
Cyanine5 amine (hydrochloride) has a wide range of applications in scientific research, including:
作用机制
Cyanine5 amine (hydrochloride) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 646 nm) and emits light at a longer wavelength (around 662 nm), making it visible under fluorescence microscopy . The mechanism involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state . This property is exploited in various imaging and diagnostic applications.
相似化合物的比较
Cyanine5 amine (hydrochloride) is compared with other similar compounds, such as:
Alexa Fluor 647: Another red-emitting dye with similar properties to Cyanine5 but with different chemical modifications for specific applications.
Uniqueness: Cyanine5 amine (hydrochloride) is unique due to its high photostability, low background fluorescence, and compatibility with various biological and chemical systems . Its ability to form stable conjugates with biomolecules makes it a versatile tool in scientific research .
属性
分子式 |
C38H54Cl2N4O |
|---|---|
分子量 |
653.8 g/mol |
IUPAC 名称 |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
InChI 键 |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
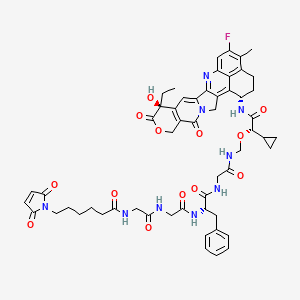
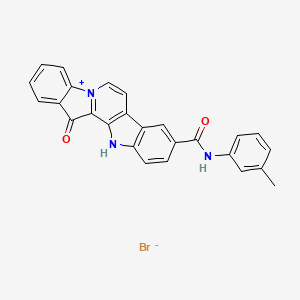
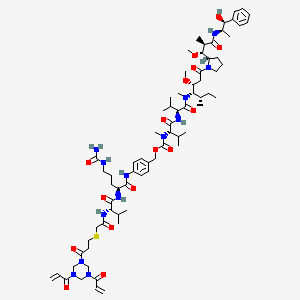
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
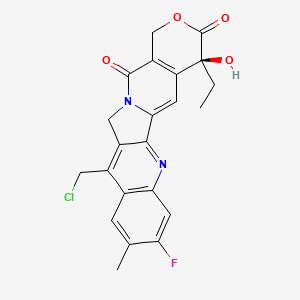
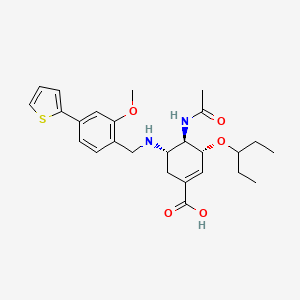
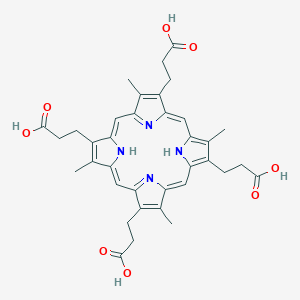
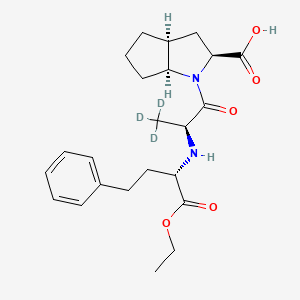
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
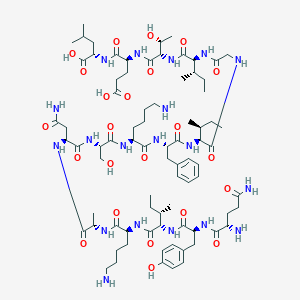

![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

